N-(4-fluorobenzyl)cyclohexanecarboxamide
Description
N-(4-Fluorobenzyl)cyclohexanecarboxamide is a carboxamide derivative featuring a cyclohexane ring linked to a carboxamide group, with a 4-fluorobenzyl substituent attached to the nitrogen atom. The fluorine atom at the para position of the benzyl group enhances lipophilicity and metabolic stability, making the compound a candidate for pharmaceutical and chemical applications . Its structural framework allows for versatile modifications, enabling comparisons with analogs in terms of biological activity, physicochemical properties, and synthetic pathways.
Properties
Molecular Formula |
C14H18FNO |
|---|---|
Molecular Weight |
235.3 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C14H18FNO/c15-13-8-6-11(7-9-13)10-16-14(17)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,16,17) |
InChI Key |
SIPMSQOOVPXHIZ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)NCC2=CC=C(C=C2)F |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(5-Bromo-1-(4-fluorobenzyl)-4-methyl-2-oxo-1,2-dihydropyridin-3-yl)cyclohexanecarboxamide (6TP/SGT)
- Structural Features: Incorporates a bromo and methyl group on a dihydropyridinone ring.
4-Fluoro-N-(4-pentafluorosulfanylphenyl)-4-(3-fluoropyridin-2-yl)cyclohexanecarboxamide
- Structural Features : Contains a pentafluorosulfanyl group and a fluoropyridinyl substituent.
- Activity : Designed as a vanilloid receptor (VR1) ligand, leveraging fluorine’s electronegativity to improve binding affinity .
Modifications on the Carboxamide Backbone
N-(4-Fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide
- Structural Features : Replaces the cyclohexane ring with a furan moiety and introduces a methoxyphenyl group.
- Activity : Derived from fluoxetine modifications, showing enhanced antiviral activity against enteroviruses and reduced cytotoxicity .
- Key Difference : The furan ring’s aromaticity and oxygen atom may alter electronic distribution, affecting membrane permeability.
N-(3-Hydroxy-5-isopentylphenyl)cyclohexanecarboxamide
- Structural Features : Substituted with a hydroxyl and isopentyl group on the phenyl ring.
- Activity : Demonstrates antituberculosis activity, highlighting the role of polar groups (e.g., -OH) in targeting mycobacterial enzymes .
- Key Difference : The hydroxyl group improves water solubility but may reduce blood-brain barrier penetration compared to the lipophilic 4-fluorobenzyl group.
2-Isopropyl-5-methyl-N-(2-(pyridin-4-yl)ethyl)cyclohexanecarboxamide
- Structural Features : Includes isopropyl, methyl, and pyridinylethyl groups.
- Application : Used in flavor compositions as a cooling agent, paired with menthol derivatives .
- Key Difference : The pyridinylethyl group introduces basicity, enabling interactions with taste receptors.
Physicochemical and Pharmacokinetic Properties
| Compound | LogP | Water Solubility | Metabolic Stability | Key Functional Groups |
|---|---|---|---|---|
| N-(4-Fluorobenzyl)cyclohexanecarboxamide | ~3.2 | Low | High (due to fluorine) | 4-Fluorobenzyl, cyclohexane |
| 6TP/SGT | ~4.1 | Very low | Moderate | Bromo, dihydropyridinone |
| N-(4-Fluorophenyl)-3-cyclohexene-1-carboxamide | ~2.8 | Moderate | Low | Cyclohexene, 4-fluorophenyl |
| N-(4-Fluorobenzyl)-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide | ~3.5 | Low | High | Chromene, furylmethyl |
- Lipophilicity (LogP) : Fluorine and aromatic groups (e.g., benzyl, chromene) increase LogP, favoring membrane permeability but reducing solubility.
- Metabolic Stability : Fluorine’s electronegativity mitigates oxidative metabolism, while bulky groups (e.g., pentafluorosulfanyl) may slow enzymatic degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
